molecular formula C17H18Cl2N2O3S B3548971 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide

Cat. No.: B3548971
M. Wt: 401.3 g/mol
InChI Key: PLJRXJSONJBGNU-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of sulfonyl and glycinamide groups

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-11-5-4-6-15(12(11)2)20-17(22)10-21(3)25(23,24)16-9-13(18)7-8-14(16)19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJRXJSONJBGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonylation and amidation reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and glycinamide derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and glycinamide derivatives, such as:

  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide

Uniqueness

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide

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